![molecular formula C19H18BrN3O2S B14993640 N-[(2-Bromophenyl)methyl]-2-(4-morpholinyl)-6-benzothiazolecarboxamide CAS No. 903173-35-3](/img/structure/B14993640.png)
N-[(2-Bromophenyl)methyl]-2-(4-morpholinyl)-6-benzothiazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and is further functionalized with a bromophenyl group and a morpholine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated benzothiazole derivative in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of N-[(2-BROMOPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and bioactivity.
Propriétés
Numéro CAS |
903173-35-3 |
|---|---|
Formule moléculaire |
C19H18BrN3O2S |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-2-morpholin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2S/c20-15-4-2-1-3-14(15)12-21-18(24)13-5-6-16-17(11-13)26-19(22-16)23-7-9-25-10-8-23/h1-6,11H,7-10,12H2,(H,21,24) |
Clé InChI |
VYSKMRHYVLZICD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)C(=O)NCC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993558.png)
![4-[(4-methylphenyl)sulfonyl]-N-(3-phenylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993559.png)
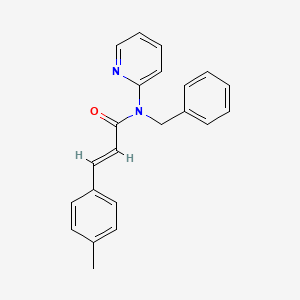

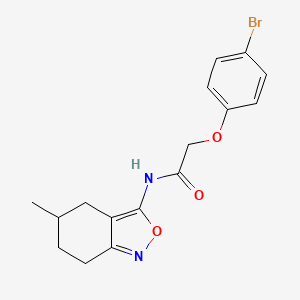
![5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14993572.png)
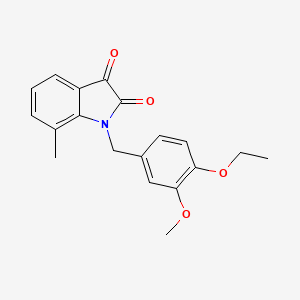
![1-(4-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993606.png)
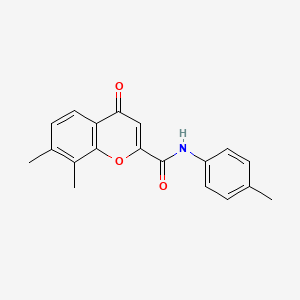
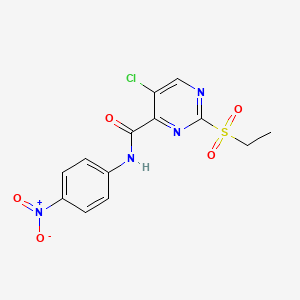
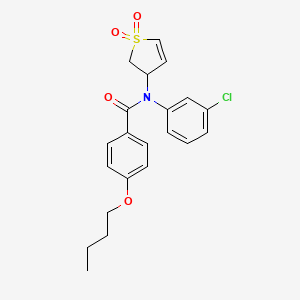
![Methyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B14993622.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993623.png)
![2-(3-methoxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14993626.png)
